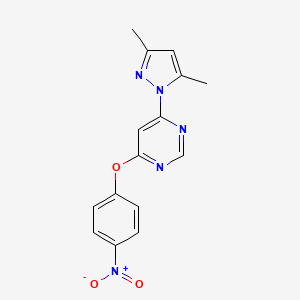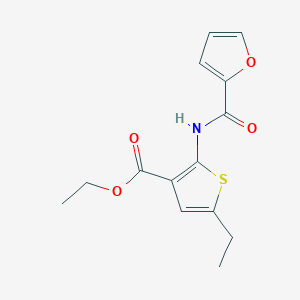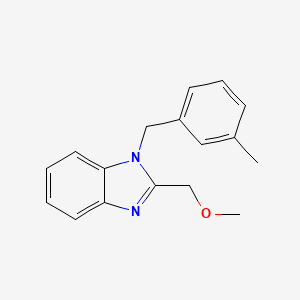
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine, also known as FN1, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development. This compound is a benzimidazole derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has shown potential applications in various fields of scientific research. In cancer research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid protein.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to inhibit the activity of topoisomerase II and induce DNA damage, leading to apoptosis. Inflammation research has shown that N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine can inhibit the activation of NF-κB signaling pathway, which is responsible for the production of inflammatory cytokines. In neurodegenerative disorder research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to activate the Nrf2 signaling pathway, which protects neurons from oxidative stress.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to have various biochemical and physiological effects. In cancer research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to induce apoptosis and inhibit angiogenesis. Inflammation research has shown that N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid protein.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments include its high potency and specificity, as well as its ability to inhibit various enzymes and signaling pathways. However, the limitations of using N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments include its low solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
For research on N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine include the development of more potent and selective derivatives, the identification of biomarkers for response prediction, and the development of N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine-based therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine involves the reaction of 4-fluoroaniline with 2-aminomethylbenzimidazole in the presence of a catalyst. The reaction takes place under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-18-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFJHSNGOKYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)

![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)




![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)
![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)